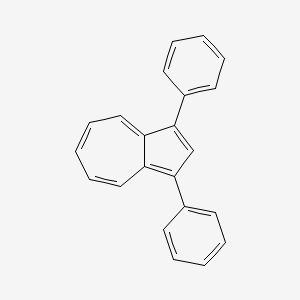
1,3-Diphenylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylazulene is an aromatic hydrocarbon that belongs to the azulene family. Azulenes are known for their unique non-alternant aromatic structure, which imparts distinct electronic properties. The compound consists of an azulene core substituted with phenyl groups at the 1 and 3 positions, making it a molecule of interest in organic electronics and materials science due to its extended π-electron conjugation system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diphenylazulene can be synthesized through various methods. One common approach involves the Kumada cross-coupling reaction. This method starts with the bromination of azulene to form 1,3-dibromoazulene, which is then reacted with phenylmagnesium bromide in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and require careful control of temperature and reagent concentrations to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diphenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the azulene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxygenated azulene derivatives.
Reduction: Hydrogenated azulene derivatives.
Substitution: Various substituted azulenes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Diphenylazulene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-diphenylazulene exerts its effects is primarily through its interaction with biological pathways and molecular targets. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound’s extended π-electron system allows it to participate in charge transfer interactions, making it useful in electronic applications .
Comparación Con Compuestos Similares
1,3-Diphenylurea: Known for its biological activities, including anticancer and anti-diabetic properties.
Calixazulenes: Azulene-based calixarene analogues used in supramolecular chemistry.
1,3-Diheteroarylazulenes: Compounds with technical uses in various applications.
Uniqueness: 1,3-Diphenylazulene stands out due to its unique non-alternant aromatic structure and extended π-electron conjugation, which impart distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a building block for synthesizing new functional materials .
Propiedades
Número CAS |
193467-30-0 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1,3-diphenylazulene |
InChI |
InChI=1S/C22H16/c1-4-10-17(11-5-1)21-16-22(18-12-6-2-7-13-18)20-15-9-3-8-14-19(20)21/h1-16H |
Clave InChI |
YKIVKUKOVWMUOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


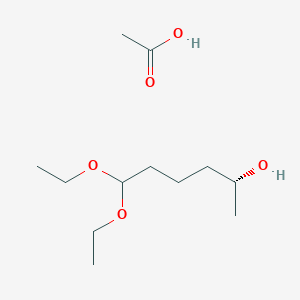
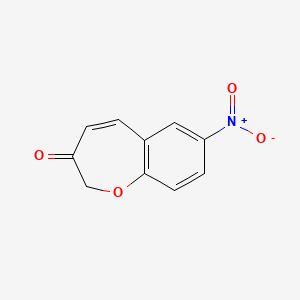
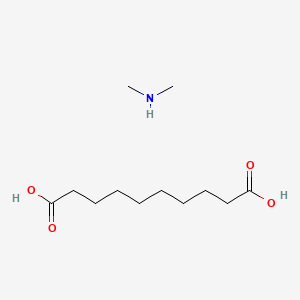
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
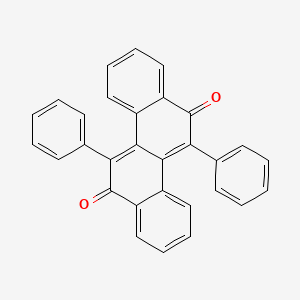
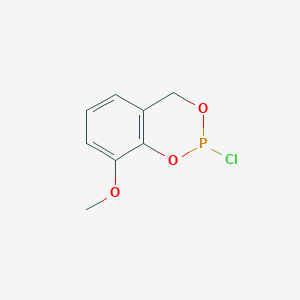
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
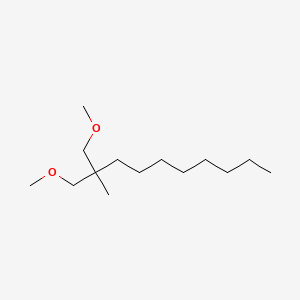
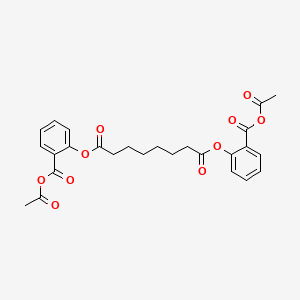
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)


![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
